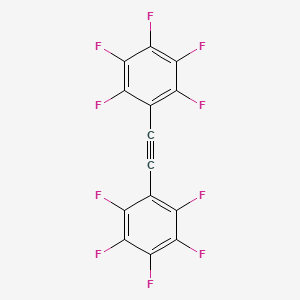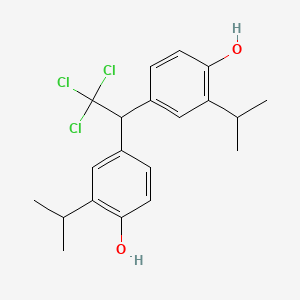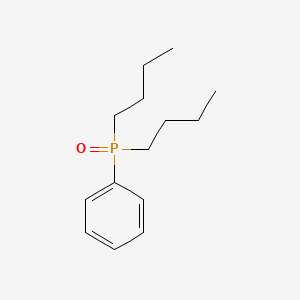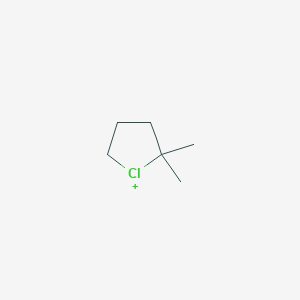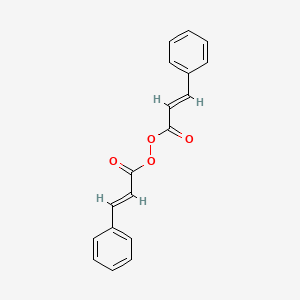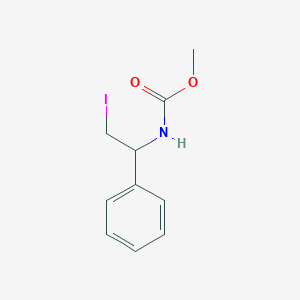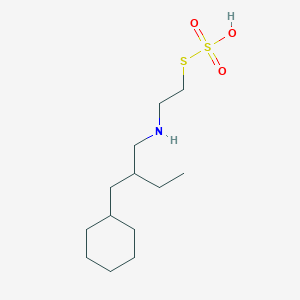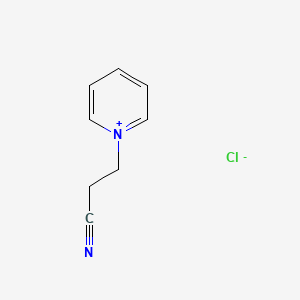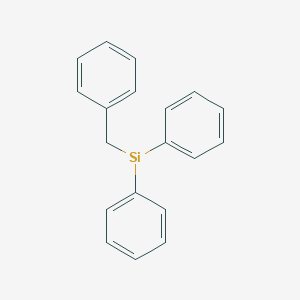
Benzyl(diphenyl)silicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(diphenyl)silicon is an organosilicon compound characterized by the presence of a silicon atom bonded to a benzyl group and two phenyl groups. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl(diphenyl)silicon can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl(diphenyl)silicon undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert this compound to simpler organosilicon compounds.
Substitution: The benzyl or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl(diphenyl)silicon has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Organosilicon compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery systems and as therapeutic agents.
Industry: this compound is utilized in the production of silicone-based materials, which are used in a variety of industrial applications, including sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism by which benzyl(diphenyl)silicon exerts its effects involves interactions with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Diphenylsilane: Similar to benzyl(diphenyl)silicon but lacks the benzyl group.
Triphenylsilane: Contains three phenyl groups bonded to silicon.
Phenylsilane: Contains a single phenyl group bonded to silicon.
Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for a broader range of reactivity and applications compared to similar compounds that lack one of these groups.
Eigenschaften
CAS-Nummer |
18676-90-9 |
|---|---|
Molekularformel |
C19H17Si |
Molekulargewicht |
273.4 g/mol |
InChI |
InChI=1S/C19H17Si/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI-Schlüssel |
XVDGUXYOXCNUBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
